molecular formula C15H25NO4 B1447705 2-(tert-Butoxycarbonyl)-2-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1822424-78-1

2-(tert-Butoxycarbonyl)-2-azaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B1447705
CAS No.: 1822424-78-1
M. Wt: 283.36 g/mol
InChI Key: QJKBYRPWOHOURI-UHFFFAOYSA-N
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Description

2-(tert-Butoxycarbonyl)-2-azaspiro[4.5]decane-3-carboxylic acid (CAS: 1822424-78-1) is a spirocyclic proline-derived building block extensively used in medicinal chemistry for its conformational rigidity and stereochemical stability. Its structure features a bicyclic system with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid at the 3-position (Figure 1). This compound is synthesized via multistep protocols involving cyanomethylation, cyclization, and Boc protection, achieving yields of ~56% . Key analytical data include:

  • Molecular formula: C₁₅H₂₅NO₄
  • Melting point: 154–157 °C
  • LCMS: [M - H]⁻ at m/z 282.1
  • ¹³C NMR: Distinct signals at δ 178.19 (carboxylic acid) and 154.94 (Boc carbonyl) .

Its sp³-rich scaffold enhances drug-like properties, making it valuable for developing protease inhibitors and peptidomimetics .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[4.5]decane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-10-15(7-5-4-6-8-15)9-11(16)12(17)18/h11H,4-10H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKBYRPWOHOURI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCCCC2)CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Four-Step Synthesis from 1,4-Dioxaspiro[4.5]decane-8-one (Patent CN111518015A)

A patented four-step method outlines an efficient synthetic route starting from 1,4-dioxaspiro[4.5]decane-8-one , a cheap and scalable starting material. The steps are:

Step Description Solvent(s) Temperature Time Key Reagents/Conditions
1 Conversion of 1,4-dioxaspiro[4.5]decane-8-one to 1,4-dioxaspiro[4.5]decane-8-carbonitrile Glycol dimethyl ether & ethanol 0–20 °C Not specified p-Methylsulfonylmethylisocyanitrile, potassium tert-butoxide
2 Reaction with 1-bromo-2-chloroethane under lithium diisopropylamide (LDA) Toluene 0–20 °C ~13 hours LDA, 1-bromo-2-chloroethane
3 Hydrogenation and cyclization using Raney nickel, followed by reaction with tert-butyl dicarbonyl anhydride Methanol 50 °C, 50 psi 6 hours Raney nickel, H2, tert-butyl dicarbonyl anhydride
4 Deprotection with pyridinium p-toluenesulfonate to yield the target ester Acetone & water 70 °C 15 hours Pyridinium p-toluenesulfonate

The final product after step 4 is tert-butyl-8-oxoidene-2-azaspiro[4.5]decane-2-carboxylic acid ester , which upon further processing yields the desired acid.

Key Advantages:

  • Use of inexpensive and scalable starting materials.
  • Reasonable reaction conditions (moderate temperatures and pressures).
  • Overall yield and purity suitable for large-scale production.

Example Reaction Detail for Step 4:

  • 3 g of intermediate dissolved in 20 mL tetrahydrofuran and 15 mL water.
  • 4 g pyridinium p-toluenesulfonate added at 20 °C.
  • Heated to 70 °C and stirred for 15 hours.
  • Yield of 54.8% for the deprotected acid after purification.

Boc Protection of Spirocyclic Amines (Laboratory and Industrial Scale)

A common method to prepare the Boc-protected spirocyclic amine involves reacting the spirocyclic amine intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of bases such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is typically performed in organic solvents like tetrahydrofuran (THF) or acetonitrile at ambient temperature.

Parameter Typical Conditions
Reagents Spirocyclic amine, Boc2O, base (NaOH or DMAP)
Solvent THF or acetonitrile
Temperature Room temperature (20–25 °C)
Reaction Time Several hours (varies with scale)
Workup Aqueous extraction, drying, and purification by chromatography

This method is scalable for industrial production, maintaining high yields and purity.

Alternative Synthetic Strategies

Research literature reports alternative synthetic routes involving:

  • Use of methyl 1-(cyanomethyl)cyclohexane-1-carboxylate as starting material.
  • Cyclization steps to form the azaspiro core.
  • Boc protection performed after cyclization.
  • Reduction and functional group transformations using reagents such as lithium aluminum hydride (LiAlH4) for selective reductions.

One study demonstrated scalable synthesis of related spirocyclic pyrrolidines using allylmagnesium chloride and LiAlH4 reductions under controlled temperatures, highlighting the importance of temperature control and reagent addition rates in optimizing yield and purity.

Reaction Analysis and Optimization

Step Reaction Type Reagents Conditions Yield & Notes
1 Nucleophilic substitution to form nitrile p-Methylsulfonylmethylisocyanitrile, KOtBu 0–20 °C, mixed solvents High yield, scalable
2 Alkylation with haloalkane under LDA 1-bromo-2-chloroethane, LDA 0–20 °C, 13 h Requires careful temperature control
3 Catalytic hydrogenation and cyclization Raney Ni, H2, tert-butyl dicarbonyl anhydride 50 °C, 50 psi, 6 h Moderate to high yield
4 Acid-catalyzed deprotection Pyridinium p-toluenesulfonate 70 °C, 15 h Yield ~55%, purification needed

Optimization focuses on solvent choice, temperature, and reaction time to balance yield, purity, and scalability.

Summary Table of Preparation Methods

Preparation Method Starting Material Key Reagents Solvent Temp (°C) Time Yield (%) Scale Reference
Four-step synthesis 1,4-Dioxaspiro[4.5]decane-8-one p-Methylsulfonylmethylisocyanitrile, LDA, Raney Ni, Boc2O, Pyridinium p-toluenesulfonate Glycol dimethyl ether/ethanol, toluene, methanol, acetone/water 0–70 13–15 h per step ~55 (final step) Multi-gram to industrial Patent CN111518015A
Boc protection of spirocyclic amine Spirocyclic amine intermediate Boc2O, NaOH or DMAP THF or acetonitrile 20–25 Several hours High (>90) Laboratory/industrial Commercial synthesis
Alternative reduction and cyclization Methyl 1-(cyanomethyl)cyclohexane-1-carboxylate Allylmagnesium chloride, LiAlH4 THF −20 to 50 Hours to overnight Moderate to high Research scale ACS Omega 2019

Research Findings and Practical Considerations

  • The patented four-step method offers a cost-effective and scalable route, suitable for industrial production due to the availability of starting materials and manageable reaction conditions.
  • Boc protection is a widely used, reliable method for amine protection in spirocyclic compounds, allowing further functionalization without amine interference.
  • Temperature control and solvent selection are critical for optimizing yields and minimizing side reactions, especially in steps involving strong bases and catalytic hydrogenation.
  • Purification typically involves silica gel chromatography, with yields varying depending on the step and scale.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butoxycarbonyl)-2-azaspiro[4.5]decane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Synthesis

The compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Its spirocyclic structure contributes to the biological activity of derivatives formed from it. For instance, it can be utilized in the synthesis of peptide-like molecules that exhibit enhanced pharmacological properties.

Peptide Chemistry

In peptide synthesis, the Boc group is frequently employed to protect amino groups during the coupling reactions. This compound can facilitate the formation of complex peptides by allowing selective deprotection under mild conditions, thereby enhancing yields and purity.

Drug Development

Research indicates that derivatives of this compound may exhibit significant activity against various biological targets. Investigations into its analogs have shown promise in areas such as:

  • Anticancer agents
  • Antimicrobial compounds
  • Neurological agents

Biological Studies

Studies involving this compound have been conducted to explore its interaction with biological systems, including:

  • Enzyme inhibition assays
  • Cell viability studies
    These applications are essential for understanding the compound's mechanism of action and potential therapeutic effects.

Data Tables

Synthesis MethodDescription
Boc ProtectionProtecting amine groups
Coupling ReactionsFormation of peptide bonds
DeprotectionSelective removal of Boc group

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the utility of 2-(tert-butoxycarbonyl)-2-azaspiro[4.5]decane-3-carboxylic acid in synthesizing novel anticancer agents that target specific pathways involved in tumor growth. The resulting compounds exhibited promising cytotoxicity against various cancer cell lines.

Case Study 2: Antimicrobial Activity

Research involving derivatives of this compound showed significant antimicrobial activity against Gram-positive bacteria. The study highlighted the potential for developing new antibiotics based on the structural framework provided by this spirocyclic compound.

Mechanism of Action

The mechanism of action of 2-(tert-Butoxycarbonyl)-2-azaspiro[4.5]decane-3-carboxylic acid involves the protection of amine groups through the formation of a stable Boc-protected intermediate. This protection allows for selective reactions at other functional groups without interference from the amine. The Boc group can be removed under acidic conditions, revealing the free amine for further chemical transformations .

Comparison with Similar Compounds

Positional Isomers: 3-Carboxylic Acid vs. 1-Carboxylic Acid Derivatives

The positional isomer 2-(tert-butoxycarbonyl)-2-azaspiro[4.5]decane-1-carboxylic acid (7e) differs in the carboxylic acid group’s location (1-position vs. 3-position). This shift significantly alters NMR profiles and physicochemical properties:

Property 3-Carboxylic Acid (7d) 1-Carboxylic Acid (7e)
Molecular Formula C₁₅H₂₅NO₄ C₁₅H₂₅NO₄
Melting Point 154–157 °C 154–157 °C
¹³C NMR (Boc CO) δ 154.94 δ 154.22
LCMS [M - H]⁻ m/z 282.1 m/z 282.1
Synthetic Yield 56% 56%

Despite identical molecular formulas, 7e shows distinct ¹H NMR splitting patterns (e.g., δ 4.10–3.88 ppm for protons adjacent to the carboxylic acid) due to altered ring strain and hydrogen bonding .

Difluoro-Substituted Analogs: 8,8-Difluoro Derivative (7f)

The 8,8-difluoro-2-azaspiro[4.5]decane-1-carboxylic acid (7f) introduces fluorine atoms at the 8-position, enhancing lipophilicity and metabolic stability :

Property 7f 7e
Molecular Formula C₁₅H₂₃F₂NO₄ C₁₅H₂₅NO₄
Melting Point Not reported 154–157 °C
¹H NMR δ 6.05 (NH), 3.30 (CH₂) δ 4.10–3.88 (CH)
Synthetic Yield 40% (Step 1), 69% (Step 2) 56%

Heteroatom-Modified Derivatives: Thia-Dioxide (7h) and Oxa-Analogs

2-(tert-Butoxycarbonyl)-8-thia-2-azaspiro[4.5]decane-3-carboxylic acid 8,8-dioxide (7h) incorporates a sulfone group, increasing polarity and melting point (172–175 °C) :

Property 7h 7d
Molecular Formula C₁₄H₂₃NO₆S C₁₅H₂₅NO₄
Melting Point 172–175 °C 154–157 °C
LCMS [M - H]⁻ m/z 332.0 m/z 282.1
¹³C NMR (SO₂) δ 56.68 (sulfur-related carbons) Not applicable

Similarly, 8-(tert-butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid replaces a carbon with oxygen, altering hydrogen-bonding capacity and solubility (Molecular Weight: 285.34) .

Biological Activity

2-(tert-Butoxycarbonyl)-2-azaspiro[4.5]decane-3-carboxylic acid, with the CAS number 1822424-78-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C15H25NO4
  • Molecular Weight : 283.36 g/mol
  • Structure : The compound features a spirocyclic structure that contributes to its unique biological properties.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of antibacterial properties and enzyme inhibition.

Antibacterial Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antibacterial properties against various bacterial strains.

  • Mechanism of Action : The compound may act as an inhibitor of bacterial topoisomerases, which are essential for DNA replication and transcription in bacteria.
  • Research Findings :
    • A series of compounds derived from similar frameworks have shown low nanomolar inhibition against DNA gyrase and topoisomerase IV, indicating a strong potential for antibacterial activity.
    • Compounds with structural similarities exhibited minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Case Study 1: Structure-Activity Relationship (SAR) Analysis

A study focused on the synthesis and SAR of various azaspiro compounds demonstrated that modifications on the spirocyclic structure significantly influenced antibacterial efficacy. The most potent derivatives showed enhanced activity against both Gram-positive and Gram-negative bacteria, suggesting that the spirocyclic framework is crucial for biological activity .

Case Study 2: In Vivo Efficacy

In vivo studies have been conducted using models infected with multidrug-resistant strains of bacteria. For instance, a related compound demonstrated effective bacterial clearance in mouse models infected with vancomycin-intermediate Staphylococcus aureus (VISA), showcasing the potential therapeutic applications of azaspiro compounds .

Table 1: Antibacterial Activity of Related Compounds

Compound NameStructureMIC (μg/mL)Target Bacteria
Compound AStructure A<0.03125Staphylococcus aureus
Compound BStructure B0.25Escherichia coli
Compound CStructure C<0.1Pseudomonas aeruginosa

Q & A

Q. What synthetic protocols are commonly employed for the preparation of 2-(tert-butoxycarbonyl)-2-azaspiro[4.5]decane-3-carboxylic acid?

The compound is typically synthesized via multistep routes involving spirocyclization and functional group protection. A representative method (56% yield) starts with methyl 4,4-difluorocyclohexane-1-carboxylate, followed by cyanomethylation using bromoacetonitrile under lithiation conditions (-78°C, THF/hexane), and subsequent hydrogenation with Raney nickel under high-pressure H₂ (50 atm) to form the spirocyclic lactam intermediate. Boc protection is then applied to the amine group, followed by hydrolysis to yield the carboxylic acid . Key steps include strict temperature control (-78°C for lithiation) and chromatographic purification (hexane/ethyl acetate gradients).

Q. How is the molecular structure of this compound confirmed using spectroscopic techniques?

Structural confirmation relies on ¹H/¹³C NMR , LCMS , and elemental analysis. For example:

  • ¹H NMR (400 MHz, CDCl₃): Peaks at δ 1.37–1.69 ppm (19H, tert-butyl and cyclohexyl CH₂), δ 3.39–4.10 ppm (spirocyclic CH and NH exchange protons) .
  • ¹³C NMR : Key signals at δ 178.19 (carboxylic acid C=O), δ 154.94 (Boc carbonyl), and δ 80.25 (tert-butyl C-O) .
  • LCMS : [M - H]⁻ ion at m/z 282.1 aligns with the molecular formula C₁₅H₂₅NO₄ . Elemental analysis (e.g., C: 63.72% vs. calc. 63.58%) further validates purity .

Q. What are the primary research applications of this spirocyclic compound?

It serves as a conformationally restricted proline analog in peptide synthesis, enabling exploration of secondary structure stabilization in drug discovery. Its spirocyclic framework imposes torsional constraints, mimicking bioactive peptide conformations . Derivatives like 8,8-difluoro or 8-thia variants are used to study stereoelectronic effects on enzyme binding .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale preparation (>50 g)?

Yield optimization involves:

  • Catalyst screening : Raney nickel vs. Pd/C for hydrogenation efficiency (69% yield achieved with Raney nickel in methanol/ammonia) .
  • Solvent optimization : THF for lithiation steps minimizes side reactions vs. Et₂O .
  • Temperature control : Maintaining -78°C during cyanomethylation prevents premature quenching of the enolate .
  • Purification : Flash chromatography with hexane/ethyl acetate (5:1) reduces product loss .

Q. How do stereochemical challenges in spirocyclic systems impact NMR interpretation?

The compound’s spiro center creates diastereotopic protons, leading to complex splitting patterns. For example:

  • Cyclohexyl CH₂ groups exhibit multiplet signals (δ 1.31–1.92 ppm) due to restricted rotation .
  • Dynamic NMR may be required to resolve overlapping signals, particularly for exchangeable protons (e.g., CO₂H at δ 9.22 ppm in derivatives) .
  • ¹³C DEPT-135 distinguishes CH₂ (negative phase) from CH₃ groups in crowded regions (δ 20–40 ppm) .

Q. What strategies are effective for designing derivatives with enhanced bioactivity?

  • Substituent variation : Introducing electron-withdrawing groups (e.g., 8,8-difluoro) increases metabolic stability (40% yield for 7f vs. 56% for 7e) .
  • Spiro ring modification : Replacing oxygen with sulfur (8-thia derivative) alters H-bonding capacity, as shown by shifted ¹H NMR signals (δ 9.22 ppm for SO₂ protons) .
  • Bioisosterism : Replacing the carboxylic acid with a tetrazole improves membrane permeability while retaining hydrogen-bonding capacity .

Q. How can contradictory LCMS and elemental analysis data be resolved during purity assessment?

Discrepancies may arise from residual solvents or counterions. Mitigation strategies include:

  • HRMS validation : Compare observed [M - H]⁻ (m/z 282.1) with theoretical values (∆ < 2 ppm) .
  • TGA-MS : Detect volatile impurities (e.g., THF) contributing to mass loss .
  • Ion chromatography : Quantify chloride or ammonium salts from hydrogenation steps .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(tert-Butoxycarbonyl)-2-azaspiro[4.5]decane-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(tert-Butoxycarbonyl)-2-azaspiro[4.5]decane-3-carboxylic acid

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